Tovopyrifolin C
Overview
Description
1,3,5-Trihydroxy-2-methoxyxanthen-9-one is a xanthene derivative with the molecular formula C14H10O6 and a molecular weight of 274.22 g/mol. This compound is characterized by its three hydroxyl groups and one methoxy group attached to the xanthene core structure. Xanthene derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the xanthene core structure.
Industrial Production Methods
Industrial production methods for 1,3,5-Trihydroxy-2-methoxyxanthen-9-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-2-methoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trihydroxy-2-methoxyxanthen-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxy-2-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trihydroxyxanthone: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
2-Methoxyxanthone: Contains only one methoxy group and lacks the hydroxyl groups, resulting in distinct properties.
1,3-Dihydroxy-2-methoxyxanthone: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.
Uniqueness
1,3,5-Trihydroxy-2-methoxyxanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This compound’s combination of functional groups allows for versatile applications in various scientific fields, making it a valuable molecule for research and industrial purposes.
Biological Activity
Tovopyrifolin C, a natural xanthone derivative found in Calophyllum venulosum, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article explores the compound's cytotoxic effects, structure-activity relationships (SAR), and its potential therapeutic applications.
Overview of this compound
This compound is characterized by its methoxylation at the C-2 position of the xanthone nucleus. This structural modification is significant as it influences the compound's biological activity, particularly its cytotoxic properties against various cancer cell lines.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of this compound against different cancer cell lines. The findings indicate that this compound exhibits notable anti-proliferative and pro-apoptotic effects.
Table 1: Cytotoxic Activity of this compound
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the presence of specific functional groups significantly affects the biological activity of xanthones, including this compound. The methoxylation at C-2 is crucial for enhancing cytotoxic effects, while variations in hydroxylation and prenylation patterns can either enhance or diminish activity.
Key Findings from SAR Studies
- Methoxylation : Enhances lipophilicity and cellular uptake, contributing to increased cytotoxicity.
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions can either promote or inhibit activity depending on their arrangement.
- Prenylation : Modifications such as prenylation have shown varying effects on different cell lines, indicating a complex interplay between structure and activity.
Case Studies
- Chronic B Leukemia : In vitro studies demonstrated that this compound induced apoptosis in chronic B leukemia cells at low concentrations, suggesting potential for therapeutic use in hematologic malignancies .
- Canine Osteosarcoma : The compound exhibited significant cytotoxicity against canine osteosarcoma D-17 cells, with an IC50 value indicating effective concentration levels for inducing cell death .
- Colon Carcinoma : In studies involving LS-174T colon carcinoma cells, this compound showed promising results, suggesting its potential as a chemotherapeutic agent for colorectal cancer .
Properties
IUPAC Name |
1,3,5-trihydroxy-2-methoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-14-8(16)5-9-10(12(14)18)11(17)6-3-2-4-7(15)13(6)20-9/h2-5,15-16,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOZFCHZESUBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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